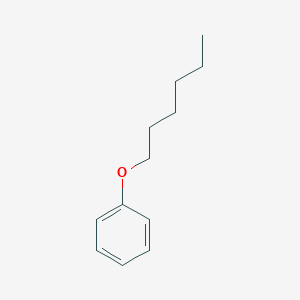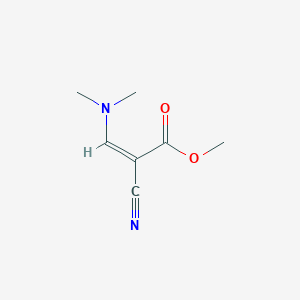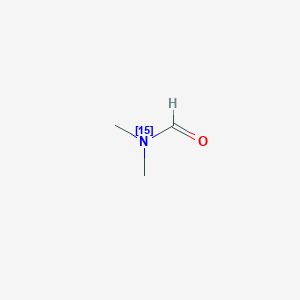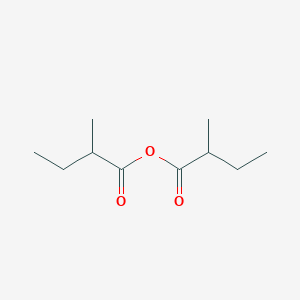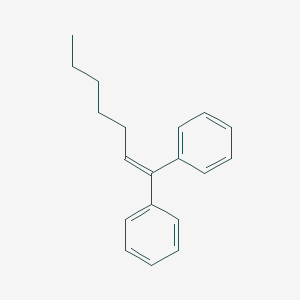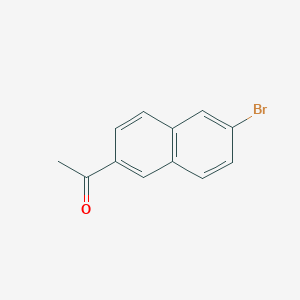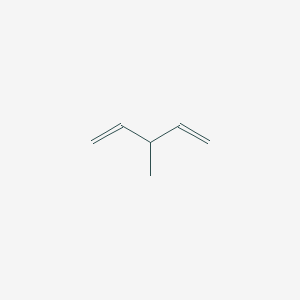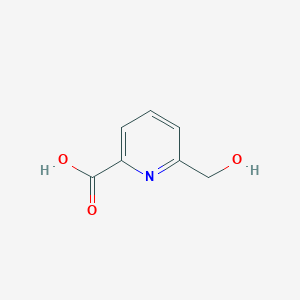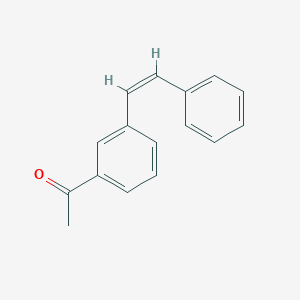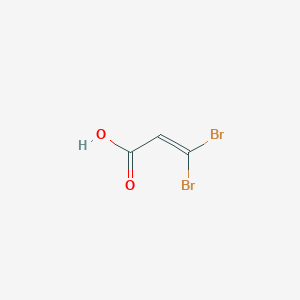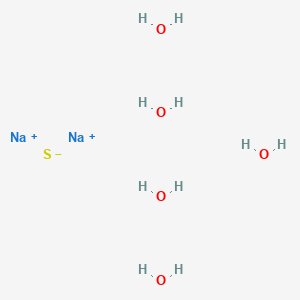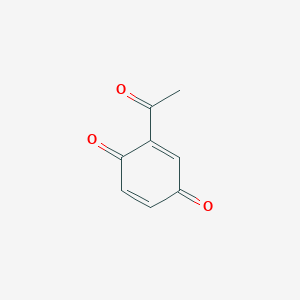
2-Acetyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1,4-benzoquinone (ABQ) is a yellowish-brown, crystalline compound that is commonly used in scientific research. It is a derivative of benzoquinone, which is a naturally occurring compound found in various plants and animals. ABQ has been studied extensively due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
2-Acetyl-1,4-benzoquinone undergoes redox reactions, which involve the transfer of electrons between molecules. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. 2-Acetyl-1,4-benzoquinone has been shown to react with various compounds, including amino acids, nucleotides, and proteins.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-1,4-benzoquinone has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 2-Acetyl-1,4-benzoquinone has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-1,4-benzoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, 2-Acetyl-1,4-benzoquinone can be difficult to handle due to its tendency to form crystals, which can make it difficult to dissolve in solvents. Additionally, 2-Acetyl-1,4-benzoquinone can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Acetyl-1,4-benzoquinone. One area of interest is the development of new synthetic methods for 2-Acetyl-1,4-benzoquinone that are more efficient and environmentally friendly. Another area of interest is the study of 2-Acetyl-1,4-benzoquinone's potential applications in the field of electrochemistry, particularly in the development of new batteries and fuel cells. Additionally, 2-Acetyl-1,4-benzoquinone's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Métodos De Síntesis
2-Acetyl-1,4-benzoquinone can be synthesized through the oxidation of p-anisidine using potassium permanganate. The reaction is carried out in a mixture of water and ethanol and requires careful control of the reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
2-Acetyl-1,4-benzoquinone has been widely used in scientific research due to its ability to undergo redox reactions. It has been studied for its potential applications in the fields of electrochemistry, materials science, and organic synthesis. 2-Acetyl-1,4-benzoquinone has also been used as a model compound for studying the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
1125-55-9 |
|---|---|
Nombre del producto |
2-Acetyl-1,4-benzoquinone |
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-acetylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3 |
Clave InChI |
WWHDFTWNMBCRIK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
SMILES canónico |
CC(=O)C1=CC(=O)C=CC1=O |
Sinónimos |
2-Acetyl-1,4-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



